1-(3,5-Dibromophenyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dibromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2N/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRXMTGCKLGGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682145 | |
| Record name | 1-(3,5-Dibromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-07-6 | |
| Record name | 1-(3,5-Dibromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Pharmacological Potential of 1 3,5 Dibromophenyl Piperidine and Its Derivatives
Anti-Cancer and Antitumor Pharmacological Studies
In Vivo Antitumor Efficacy and Modulatory Effects on Tumor Progression
Certain piperidine (B6355638) derivatives have demonstrated significant promise in preclinical cancer models, showing an ability to inhibit tumor growth and the formation of new blood vessels (angiogenesis) in vivo.
One such derivative, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), has been shown to significantly suppress the growth of pancreatic cancer tumor xenografts when administered intraperitoneally. nih.gov Mechanistic studies revealed that DiFiD's efficacy stems from its ability to interfere with the Notch signaling pathway, a critical regulator of cancer progression. The compound was found to reduce the activation of Notch-1 and the expression of its downstream target, Hes-1. nih.gov This disruption was linked to a reduction in the Notch ligand Jagged-1 and key components of the γ-secretase enzyme complex, namely presenilin-1 and nicastrin, which are essential for Notch activation. Furthermore, tumors treated with DiFiD exhibited a decrease in CD31-positive blood vessels, indicating a potent anti-angiogenic effect. nih.gov
Another notable example is Vacquinol-1, a 2-(4-chlorophenyl)quinolin-4-ylmethanol derivative, which has shown therapeutic potential against glioblastoma, an aggressive and incurable form of brain cancer. nih.gov Vacquinol-1 induces cancer cell death through a unique mechanism of catastrophic vacuolization. nih.gov Research on the individual stereoisomers of Vacquinol-1 has shown that the oncolytic efficacy and pharmacokinetic properties are stereospecific, highlighting the importance of molecular geometry in its therapeutic action. nih.gov
Table 1: In Vivo Antitumor Activity of Piperidine Derivatives
| Compound | Cancer Model | Observed In Vivo Effects | Mechanism of Action | Reference |
|---|---|---|---|---|
| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Pancreatic Cancer (Xenograft) | Suppressed tumor growth; Reduced blood vessel density (anti-angiogenesis). | Inhibits Notch-1 activation by reducing Jagged-1, presenilin-1, and nicastrin levels. | nih.gov |
| Vacquinol-1 | Glioblastoma | Induces cancer cell death. The (R,R) and (S,R) isomers show the most potent oncolytic activity. | Induces catastrophic vacuolization. | nih.gov |
Neuropharmacological and Central Nervous System (CNS) Modulatory Activities
Derivatives of piperidine are extensively researched for their ability to modulate the central nervous system, with significant findings in the areas of pain, convulsions, depression, and psychosis.
Piperidine derivatives have been identified as potent analgesics. A study on 4-(4'-bromophenyl)-4-piperidinol (PD1) and its phenacyl derivatives demonstrated significant pain-reducing effects. researchgate.net The parent compound, PD1, along with derivatives PD3 and PD5, exhibited highly significant analgesic activity. researchgate.net Molecular docking studies suggest these effects may be mediated through interactions with opioid receptors, a cornerstone of pain management. researchgate.net
Further research has uncovered piperidine-based compounds that act as dual antagonists for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors, both of which are implicated in pain signaling. acs.orgacs.org This dual-target approach is considered a promising strategy for developing new pain therapies. acs.org Compound 12, a 4-pyridylpiperidine derivative, showed a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. acs.org The modulation of these receptors can influence descending pain-inhibitory pathways, which originate in brain regions like the periaqueductal gray (PAG) and rostral ventral medulla (RVM) and utilize neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) to suppress pain signals at the spinal cord level. dovepress.comphysio-pedia.comnih.govtmc.edu
Table 2: Analgesic Piperidine Derivatives and Their Targets
| Compound/Derivative Class | Key Findings | Proposed Mechanism / Target | Reference |
|---|---|---|---|
| 4-(4'-bromophenyl)-4-piperidinol (PD1) and its derivatives (PD3, PD5) | Exhibited highly significant analgesic effects in ex vivo models. | Opioid receptor modulation. | researchgate.net |
| Piperidine-based dual antagonists (e.g., Compound 12) | Showed potent antinociceptive activity in nociceptive and neuropathic pain models. | Antagonism of histamine H₃ and sigma-1 receptors. | acs.orgacs.org |
The structural versatility of piperidine has led to the development of derivatives with potential anticonvulsant and antidepressant properties.
Anticonvulsant Activity: Piperine, a naturally occurring piperidine alkaloid, has shown anticonvulsant effects in multiple experimental seizure models, including the maximal electroshock (MES) and pentylenetetrazole tests. mq.edu.au Mechanistic studies suggest that piperine's ability to delay the onset of seizures may be linked to its inhibitory effect on Na+ channels. mq.edu.au In another study, Mannich bases of kojic acid and allomaltol containing piperidine moieties were evaluated for anticonvulsant activity. Several compounds were found to be active against MES-induced seizures, while compound 8, 2-{[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, was identified as the most active against subcutaneous Metrazol (scMet)-induced seizures. scispace.com
Antidepressant Activity: Many piperidine derivatives have been designed as multi-target agents for treating depression. nih.govnih.gov A common strategy involves combining serotonin reuptake inhibition (SSRI) with antagonism at 5-HT₁ₐ receptors. nih.gov This dual action is believed to offer enhanced therapeutic benefits. For instance, arylalkanol and aralkyl piperazine (B1678402) derivatives have been synthesized to target the serotonin transporter (SERT) as well as 5-HT₁ₐ and 5-HT₇ receptors. researchgate.net Compound 8j from this series showed high affinity for both 5-HT₁ₐ and 5-HT₇ receptors coupled with moderate serotonin reuptake inhibition, resulting in a marked antidepressant-like effect in the forced swimming test. researchgate.net
Table 3: Anticonvulsant and Antidepressant Piperidine Derivatives
| Activity | Compound/Derivative Class | Key Findings | Proposed Mechanism / Target | Reference |
|---|---|---|---|---|
| Anticonvulsant | Piperine | Delayed onset of tonic-clonic convulsions in various models (MES, pentylenetetrazole). | Na+ channel antagonism. | mq.edu.au |
| Anticonvulsant | Kojic acid/allomaltol piperidine derivatives | Several compounds showed protection against MES and scMet-induced seizures. | Not specified. | scispace.com |
| Antidepressant | Arylalkanol/aralkyl piperazine derivatives (e.g., Compound 8j) | Demonstrated significant antidepressant-like activity in vivo. | Multi-target action on SERT, 5-HT₁ₐ, and 5-HT₇ receptors. | researchgate.net |
The development of atypical antipsychotics often involves targeting multiple neurotransmitter receptors, and piperidine derivatives have been instrumental in this field. The primary mechanism for many antipsychotics is the dual antagonism of dopamine (B1211576) D₂ and serotonin 5-HT₂ₐ receptors. researchgate.netnih.gov
A molecular hybridization strategy was used to develop aryl-piperidine derivatives with potent antagonistic activity at both D₂ and 5-HT₂ₐ receptors. researchgate.net Compound 9f emerged from this research as a promising lead compound with dual D₂ and 5-HT₁ₐ receptor antagonist activity and the ability to penetrate the blood-brain barrier. researchgate.net Another line of research involves arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione, which contain a piperidine moiety. Compounds 32 and 34 from this series demonstrated antipsychotic-like properties in vivo by significantly reducing d-amphetamine-induced hyperactivity in mice, with activity linked to partial agonism at D₂ and 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors. tandfonline.com The sigma (σ) receptor system, which is involved in neuromodulation, has also been linked to conditions like schizophrenia and is a target for some piperidine derivatives. acs.org
Table 4: Antipsychotic Piperidine Derivatives and Their Targets
| Compound/Derivative Class | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Aryl-piperidine derivative (Compound 9f) | Identified as a promising lead compound with good metabolic stability and CNS penetration. | Dual D₂ and 5-HT₁ₐ receptor antagonist. | researchgate.net |
| Purine-piperidine hybrids (Compounds 32, 34) | Showed antipsychotic-like properties in a mouse model of hyperactivity. | Multitarget agents: partial D₂/5-HT₁ₐ agonists and 5-HT₂ₐ antagonists. | tandfonline.com |
Exploration in Other Therapeutic Areas
Beyond the central nervous system, piperidine derivatives have been investigated for their ability to combat inflammation.
The anti-inflammatory potential of piperidine derivatives has been demonstrated in various preclinical models. A study using the formalin-induced rat paw edema bioassay, a model of acute inflammation, tested several new pyrazolyl thiazolones containing a piperidine moiety. nih.gov The results showed that these compounds possess in vivo anti-inflammatory activity. nih.gov
The mechanism of action for the anti-inflammatory effects of some related compounds involves the modulation of key inflammatory mediators. For instance, certain diarylpentanoid derivatives, synthesized using piperidine as a catalyst, were found to significantly inhibit the production of nitric oxide (NO) in activated macrophages. mdpi.com Elevated NO production is a hallmark of chronic inflammation and contributes to a range of degenerative diseases. mdpi.com Similarly, some tetrazole derivatives containing a piperidine ring are reported to have anti-inflammatory effects, which are attributed to their ability to modulate inflammatory pathways. ontosight.ai
Table 5: Anti-inflammatory Activity of Piperidine Derivatives
| Compound/Derivative Class | In Vivo/In Vitro Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolyl thiazolone piperidine derivatives | Formalin-induced rat paw edema | Demonstrated in vivo anti-inflammatory activity. | Not specified. | nih.gov |
| Diarylpentenedione system | IFN-γ/LPS-stimulated RAW 264.7 macrophages | Fifty-seven compounds significantly inhibited NO production. | Suppression of nitric oxide (NO) production. | mdpi.com |
Antiviral Potential, Including HIV-1 and Influenza Studies
The quest for novel antiviral agents has led researchers to explore a wide range of heterocyclic compounds. While specific studies on the antiviral activity of 1-(3,5-Dibromophenyl)piperidine are not extensively documented in publicly available research, the broader class of piperidine and piperazine derivatives has shown significant promise in antiviral research, particularly against Human Immunodeficiency Virus (HIV-1). arabjchem.org
For instance, research into piperazine-1-yl-pyrimidine derivatives has identified compounds with potent anti-HIV-1 activity. arabjchem.org Similarly, the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) remains a cornerstone of HIV-1 treatment, with new bicyclic NNRTIs showing promise. acs.org These inhibitors work by targeting the reverse transcriptase enzyme, which is crucial for the replication of the HIV-1 virus. nih.govyoutube.com
The general antiviral potential of nitrogen-containing heterocycles is well-established, with various derivatives being investigated against a range of viruses, including influenza, hepatitis, and herpes viruses. youtube.commdpi.com Pyrazole derivatives, for example, have demonstrated efficacy against influenza A and B viruses. mdpi.com Although direct evidence for this compound is limited, the established antiviral properties of the parent piperidine scaffold suggest that its derivatives could be viable candidates for future antiviral drug discovery programs. arabjchem.org
Anti-Ulcer Activity and Gastroprotective Mechanisms
Research has shown that various derivatives of piperidine exhibit significant anti-ulcer and gastroprotective effects. nih.gov While direct studies on this compound are not prominent, related compounds have been evaluated for their ability to protect the gastric mucosa from damage.
One area of investigation involves dihydropyrimidinone derivatives that incorporate a piperidine moiety. nih.gov In studies using ethanol-induced gastric ulcer models in rats, certain piperidine-linked dihydropyrimidinone compounds demonstrated significant protective activity. This gastroprotective effect is thought to be related to both anti-secretory and cytoprotective mechanisms. nih.gov The imbalance between aggressive factors (like hydrochloric acid and H. pylori infection) and defensive factors (such as mucus and bicarbonate secretion) in the stomach can lead to peptic ulcers. mdpi.com
The mechanism of some gastroprotective agents involves the modulation of factors like gastric mucus production and the pH of gastric juice. For example, some compounds have been shown to increase the level of gastric mucus, which forms a protective barrier on the stomach lining. mdpi.com Other research has focused on the anti-inflammatory and antioxidant properties of compounds in preventing ulcer formation. ffhdj.com For instance, certain thiazole (B1198619) derivatives synthesized using piperidine as a catalyst have shown notable anti-ulcer activity. researchgate.net
The table below summarizes the gastroprotective effects of selected piperidine derivatives from a study on dihydropyrimidinone-piperidine hybrids in an ethanol-induced ulcer model. nih.gov
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Protection |
| Control | - | 138.33 ± 4.65 | - |
| Ranitidine | 50 | 35.17 ± 2.49 | 74.58 |
| Compound 3 | 50 | 40.67 ± 2.37 | 70.60 |
| Compound 8 | 50 | 43.50 ± 2.22 | 68.55 |
| Compound 11 | 50 | 42.17 ± 2.30 | 69.51 |
| Compound 15 | 50 | 45.33 ± 2.23 | 67.23 |
| P < 0.001 compared to control |
Investigations as Enzyme Inhibitors (e.g., Farnesyltransferase, KasA)
The inhibition of specific enzymes is a key strategy in the development of new therapeutic agents. Piperidine derivatives have been investigated as inhibitors of several important enzymes, including farnesyltransferase and KasA. nih.govumw.edu
Farnesyltransferase Inhibitors: Farnesyltransferase (FTase) is an enzyme that plays a role in modifying proteins, including the Ras protein, which is involved in cell growth and proliferation. nih.gov Inhibiting FTase is a target for anticancer drug development. nih.gov Research has focused on designing piperidine-based FTase inhibitors with improved metabolic stability. nih.gov For example, modifications to a 2-phenyl-3-nitropiperidine scaffold have led to compounds with potent FTase inhibition. nih.gov The goal of this research is to create compounds that can effectively block the farnesylation of proteins like Ras, thereby arresting cell growth. nih.gov
KasA Inhibitors: KasA is an essential enzyme in Mycobacterium tuberculosis, responsible for synthesizing a key component of the bacterial cell wall. umw.edu As such, it is an attractive target for the development of new tuberculosis drugs. A virtual screen identified a piperidinol compound, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, as a potential inhibitor of KasA. umw.edu Subsequent in vitro testing showed that this compound could inhibit the growth of Mycobacterium bovis, a surrogate for M. tuberculosis, at a concentration of 5 µM. umw.edu This suggests that piperidine-based compounds could serve as a scaffold for developing novel antitubercular agents that target the KasA enzyme. umw.edu
Efficacy in Neglected Tropical Diseases (e.g., Chagas Disease)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America, affecting millions of people. scielo.brnih.gov The current treatments have limitations, driving the search for new and more effective drugs. scielo.br While specific research on this compound for Chagas disease is not widely reported, the broader class of nitrogen-containing heterocyclic compounds is being explored for activity against neglected tropical diseases. nih.gov
The global impact of Chagas disease is substantial, with an estimated 6 to 7 million people infected worldwide. abcheartfailure.org The disease can lead to chronic cardiac and digestive problems. scielo.br The limitations of current therapies, including variable efficacy and side effects, highlight the urgent need for new drug candidates. scielo.brspringernature.com
Research into new treatments has explored various chemical scaffolds. For instance, aminopyridine-based inhibitors have been rationally designed to target T. cruzi CYP51, an essential enzyme for the parasite. nih.gov Although the development of fexinidazole (B1672616) as a monotherapy for Chagas was halted due to a rebound effect after treatment, it demonstrates the ongoing efforts to find new therapeutic options. dndi.org The piperidine scaffold, being a common feature in many biologically active compounds, represents a potential starting point for the design of new agents against T. cruzi and other neglected tropical diseases. researchgate.net
Antihypertensive and Antimalarial Research Applications
The piperidine ring is a key structural component in various compounds investigated for antihypertensive and antimalarial properties. researchgate.net
Antihypertensive Research: Piperidine derivatives are found in several drugs that act as calcium channel blockers, which are effective in treating cardiovascular diseases like hypertension. nih.gov The 1,4-dihydropyridines are a well-known class of calcium channel blockers used to manage conditions such as angina and hypertension. biointerfaceresearch.com Their mechanism of action involves the inhibition of calcium influx, leading to vasodilation. biointerfaceresearch.com The versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives with potential antihypertensive activity. researchgate.net
Antimalarial Research: Malaria remains a major global health issue, and the development of new antimalarial drugs is crucial to combat drug resistance. Quinoline-based compounds have historically been important in antimalarial therapy. nih.gov More recently, complex heterocyclic structures containing the piperidine moiety have been explored. For example, Torin 2, a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one, was identified as a potent antimalarial agent effective against multiple life-cycle stages of the Plasmodium parasite. nih.gov Structure-activity relationship studies on such compounds have shown that modifications to a piperidine group can significantly impact antimalarial potency. In one study, replacing an amino group with a piperidine moiety led to a substantial decrease in gametocytocidal activity, highlighting the sensitivity of the biological activity to structural changes. nih.gov
Advanced Research Methodologies and Characterization Techniques in the Study of 1 3,5 Dibromophenyl Piperidine
Spectroscopic and Spectrometric Characterization Methods
The precise chemical structure and purity of 1-(3,5-Dibromophenyl)piperidine are confirmed through a combination of powerful analytical techniques. These methods provide unambiguous evidence of its molecular architecture, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of a related compound, 1-(4-bromophenyl)piperidine (B1277246), the protons on the brominated aromatic ring appear as doublets in the downfield region, typically between δ 7.27 and 7.31 ppm, while the protons of the piperidine (B6355638) ring appear in the upfield region. google.com For this compound, the aromatic protons would exhibit a different splitting pattern due to the meta-substitution of the bromine atoms. One would expect to see signals corresponding to the protons at the C2, C4, and C6 positions of the phenyl ring. The piperidine protons adjacent to the nitrogen (α-protons) would typically resonate around δ 3.0-3.5 ppm, while the other piperidine protons (β- and γ-protons) would appear further upfield, between δ 1.5 and 2.0 ppm.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For substituted phenylpiperidines, the carbon atoms of the aromatic ring directly bonded to bromine would show signals significantly downfield. The other aromatic carbons and the carbons of the piperidine ring would also have characteristic chemical shifts. For instance, in a related N-phenylpiperidine derivative, the piperidine carbons appear at δ 24.4, 26.1, and 50.7 ppm. rsc.org
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Phenylpiperidine Derivatives
| Compound | Technique | Solvent | Observed Chemical Shifts (δ ppm) | Reference |
|---|---|---|---|---|
| 1-(1,3-diphenylprop-2-ynyl)piperidine | ¹H NMR (500 MHz) | CDCl₃ | 7.63 (d, J = 7.5 Hz, 2H), 7.50-7.52 (m, 2H), 7.27-7.37 (m, 6H), 4.81 (s, 1H), 2.57 (br, 4H), 1.55-1.64 (m, 4H), 1.43-4.45 (m, 2H) | rsc.org |
| 1-(1,3-diphenylprop-2-ynyl)piperidine | ¹³C NMR (125 MHz) | CDCl₃ | 138.5, 128.6, 128.3, 128.1, 127.5, 123.3, 87.9, 86.0, 62.4, 50.7, 26.1, 24.4 | rsc.org |
| 1-(4-bromophenyl)piperidine | ¹H NMR (400 MHz) | CDCl₃ | 7.31-7.27 (d, J = 9.1 Hz, 2H), 6.79-6.76 (d, J = 9.1 Hz, 2H), 3.12-3.09 (t, 4H), 1.73-1.67 (m, 4H), 1.59-1.55 (m, 2H) | google.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features. The NIST/EPA Gas-Phase Infrared Database provides reference spectra for core structures like piperidine. nist.gov
Key expected vibrational frequencies include:
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
C-H stretching (aliphatic): Found in the 2850-2960 cm⁻¹ region, corresponding to the piperidine ring.
C-N stretching (aromatic amine): A band usually appears in the 1250-1360 cm⁻¹ range.
C-Br stretching: Strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Aromatic C=C bending: Bands in the 1500-1600 cm⁻¹ region confirm the presence of the phenyl ring.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (piperidine) | Stretching | 2850 - 2960 |
| Aromatic C=C | Bending | 1500 - 1600 |
| Aromatic C-N | Stretching | 1250 - 1360 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₁H₁₃Br₂N), the molecular weight is approximately 319.04 g/mol . epa.gov
A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak (M+). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.
Fragmentation analysis, often performed using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), can further confirm the structure. For instance, studies on related bromophenyl piperidinone derivatives have utilized FAB-MS to identify the (M+H)⁺ ions, confirming their molecular weights and the presence of bromine. acs.org The fragmentation of this compound would likely involve cleavage of the piperidine ring or loss of a bromine atom.
In Vitro and In Vivo Pharmacological Evaluation Protocols
To understand the biological activity of this compound and its analogs, a series of standardized in vitro and in vivo pharmacological assays are employed. These protocols are designed to assess the compound's efficacy, toxicity, and mechanism of action at a molecular level.
Cell-Based Assays for Efficacy and Toxicity Profiling
Cell-based assays are fundamental for the initial screening of a compound's biological effects in a cellular context. These assays can provide valuable data on both the potential therapeutic efficacy and the cytotoxicity of the compound.
Cytotoxicity Assays: The toxicity of piperidine derivatives is often evaluated using cell viability assays, such as the MTS assay. csic.es This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. By exposing cell lines (e.g., human cancer cell lines or normal cell lines) to increasing concentrations of the test compound, a dose-response curve can be generated to determine the concentration at which 50% of cell growth is inhibited (GI₅₀) or the cytotoxic concentration 50 (CC₅₀). csic.es
Efficacy Assays: The therapeutic potential of piperidine compounds is investigated in various disease models. For example, in antiviral research, human coronavirus-infected cell lines have been used to test the ability of piperidine analogues to reduce the viral load in the supernatant. csic.es In cancer research, reporter gene assays, such as those using luciferase, can be employed to measure the effect of a compound on specific signaling pathways or promoter activities, like the prostate-specific antigen (PSA) promoter in prostate cancer cells. nih.gov
Enzyme Inhibition Assays for Target Validation and Potency Determination
Enzyme inhibition assays are crucial for identifying and validating the molecular targets of a compound and for quantifying its potency. These assays measure the ability of a compound to interfere with the activity of a specific enzyme.
Target-Based Screening: Piperidine derivatives have been investigated as inhibitors of various enzymes. For instance, novel 3,5-bis(bromohydroxybenzylidene)piperidin-4-ones were identified as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), a target in hormone-dependent cancers. nih.gov The inhibitory activity is typically determined by measuring the reduction in enzyme-catalyzed product formation in the presence of the inhibitor.
Potency Determination: The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, in the evaluation of piperidine derivatives as cannabinoid type-1 (CB₁) receptor allosteric modulators, [³⁵S]GTPγS binding assays are used. nih.gov This assay measures the activation of G-proteins coupled to the receptor, and the IC₅₀ values of the test compounds are determined by their ability to inhibit the binding of [³⁵S]GTPγS stimulated by an agonist. nih.gov The results from these assays help in understanding the structure-activity relationship (SAR) and in optimizing the lead compounds for improved potency and selectivity. nih.govnih.gov
Table 3: Examples of Pharmacological Assays Used for Piperidine Derivatives
| Assay Type | Specific Protocol | Purpose | Endpoint Measured | Reference |
|---|---|---|---|---|
| Cell-Based | MTS Cell Viability Assay | Toxicity Profiling | Cell metabolic activity (CC₅₀) | csic.es |
| Cell-Based | Antiviral Assay (HCoV-229E) | Efficacy Profiling | Reduction in viral load | csic.es |
| Cell-Based | Luciferase Reporter Assay | Efficacy/Mechanism | Promoter activity (e.g., PSA) | nih.gov |
| Enzyme Inhibition | CARM1 Inhibition Assay | Target Validation & Potency | Enzyme activity (IC₅₀) | nih.gov |
| Receptor Binding | [³⁵S]GTPγS Binding Assay | Target Validation & Potency | G-protein activation (IC₅₀) | nih.gov |
Implementation of Relevant Animal Models for Disease Pathologies
The preclinical evaluation of compounds like this compound relies heavily on the use of relevant animal models that mimic human diseases. Phenylpiperidine derivatives are a well-established class of compounds investigated for a wide range of conditions, particularly those affecting the central nervous system (CNS).
Animal models for pain and anesthesia are common applications for this class of compounds. For instance, synthetic phenylpiperidine derivatives, such as fentanyl and its analogues, are potent mu-opioid receptor agonists and are extensively studied in rodent models to assess their analgesic effects. nih.govpainphysicianjournal.com Newer piperidine derivatives are also evaluated for local anesthetic activity using models like the guinea pig infiltration anesthesia model (Bulbring & Wajda) and infiltration anesthesia of the rabbit's abdominal wall, where efficacy is measured by changes in the nociception threshold during electrical stimulation. dergipark.org.trfabad.org.tr
Furthermore, given that many phenylpiperidine compounds exhibit affinity for sigma receptors, they are often evaluated in animal models of neurodegenerative diseases. These include transgenic mouse models of Alzheimer's disease, toxin-induced models of Parkinson's disease (e.g., using MPTP), and genetic models of Amyotrophic Lateral Sclerosis (ALS). nih.gov In these models, researchers assess the compound's ability to mitigate pathological hallmarks such as protein aggregation, neuronal loss, and associated motor or cognitive deficits. While direct studies involving this compound in these specific models are not prominently documented, its structural class suggests its potential for investigation in these pathological contexts.
Table 1: Examples of Animal Models Used for Evaluating Phenylpiperidine Derivatives
| Disease/Condition | Animal Model Type | Pathological Feature Investigated |
| Pain | Rodent models | Analgesic effect, pain threshold |
| Anesthesia | Guinea pig, Rabbit | Local anesthetic activity, nerve block duration |
| Neurodegeneration | Transgenic mice (e.g., for Alzheimer's) | Amyloid plaque reduction, cognitive improvement |
| Infection/Cancer | In vivo animal studies | Effects on Natural Killer (NK) cell cytotoxicity |
This table is generated based on research on the broader class of phenylpiperidine derivatives.
Biophysical and Biochemical Interaction Studies
Understanding how a compound interacts with its biological targets at a molecular level is fundamental to drug discovery. This involves a suite of biophysical and biochemical techniques to determine binding characteristics and elucidate the mechanism of action.
Techniques for Determining Ligand-Target Binding Affinities
A primary step in characterizing a new compound is to measure its binding affinity for potential protein targets. For phenylpiperidine derivatives, which often target receptors like sigma, opioid, or other G-protein coupled receptors (GPCRs), several methods are standard.
Radioligand binding assays are a conventional and highly sensitive method. These competitive assays measure the ability of a test compound to displace a radiolabeled ligand (e.g., ³H-pentazocine for σ₁ receptors) from its receptor in tissue homogenates or cell membranes. The results are typically expressed as the inhibition constant (Ki), which indicates the compound's binding affinity; a lower Ki value signifies a higher affinity. d-nb.inforesearchgate.net
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time detection of binding events. nih.govacs.org In an SPR experiment, a target protein is immobilized on a sensor chip, and the test compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a response signal, allowing for the calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a ligand binds to its target protein. By titrating the ligand into a solution containing the target, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
Table 2: Binding Affinities of Structurally Related Phenylpiperidine Derivatives at Sigma Receptors
| Compound | Target Receptor | Binding Affinity (Ki) in nM |
| Spipethiane (spirocyclic benzylpiperidine) | σ₁ | 0.5 |
| Spipethiane (spirocyclic benzylpiperidine) | σ₂ | 416 |
| 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole | σ₁ | 0.28 |
| 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole | σ₂ | 164 |
This table contains data for compounds structurally related to this compound to demonstrate typical binding affinities within this class. The data is sourced from references d-nb.info and researchgate.net.
Mechanistic Pathway Elucidation Studies to Understand Molecular Action
Beyond simple binding, it is critical to understand the functional consequences of the ligand-target interaction. Mechanistic studies aim to unravel the downstream signaling pathways modulated by the compound. For ligands of GPCRs and sigma receptors, this often involves a variety of cellular and molecular assays.
Functional Assays: These assays measure the cellular response following receptor activation or inhibition. For example, for GPCRs, this can include measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) mobilization. nih.gov For sigma-1 receptor ligands, functional assays might assess the modulation of ion channels or the potentiation of nerve growth factor (NGF)-induced neurite outgrowth.
Molecular Docking and Modeling: Computational techniques such as molecular docking are used to predict the binding pose of a ligand within the three-dimensional structure of its target protein. nih.gov These in silico studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for binding affinity and selectivity, thereby guiding further structural optimization.
Cellular Pathway Analysis: Techniques like Western blotting or high-content imaging can be used to investigate the effect of the compound on specific signaling proteins. For instance, researchers might examine the phosphorylation status of key kinases in a signaling cascade (e.g., ERK, Akt) or track the translocation of transcription factors from the cytoplasm to the nucleus to understand how the compound influences gene expression and cellular function.
High-Throughput Screening and Combinatorial Library Approaches
The discovery of novel bioactive molecules like this compound is often facilitated by modern drug discovery platforms such as high-throughput screening (HTS) and combinatorial chemistry.
Combinatorial Chemistry is a set of techniques used to rapidly synthesize a large number of different but structurally related molecules. nih.gov One common method is parallel synthesis, where a core scaffold, such as a piperidine ring, is systematically decorated with a variety of chemical building blocks in an array format (e.g., in a 96-well plate). enamine.netyoutube.com This allows for the creation of a focused library of compounds around a promising chemical scaffold. The "split-and-pool" synthesis method can generate even larger libraries where each bead of a solid support resin carries a unique compound. nih.gov The subsequent screening of these libraries can efficiently explore the structure-activity relationship (SAR) and lead to the identification of optimized compounds with improved potency and selectivity. The existence of this compound in chemical supplier catalogs suggests it may have originated from such a library synthesis effort. bldpharm.comalfa-chemistry.comsigmaaldrich.com
Future Directions and Emerging Research Avenues for 1 3,5 Dibromophenyl Piperidine
Development of Novel, Sustainable, and Scalable Synthetic Routes
The advancement of 1-(3,5-dibromophenyl)piperidine from a laboratory curiosity to a commercially viable precursor for pharmaceuticals or materials hinges on the development of efficient and environmentally conscious synthetic methodologies. Current synthetic approaches often rely on multi-step processes or expensive catalysts. google.com Future research is anticipated to focus on several key areas to overcome these limitations.
One promising avenue is the application of modern cross-coupling strategies. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. acs.org Adapting such methods could provide a stereocontrolled route to chiral derivatives of this compound. Another approach involves the direct C-N coupling of 1,3,5-tribromobenzene (B165230) with piperidine (B6355638), potentially using more sustainable and cheaper catalysts than the palladium-based systems often employed. google.com
Furthermore, flow chemistry and process optimization will be crucial for scalability. Continuous flow reactors can offer improved safety, efficiency, and consistency for reactions that are difficult to control in traditional batch setups. The development of a robust, scalable synthesis will be a critical enabler for all other research avenues.
Exploration of Undiscovered Biological Targets and Disease Indications
The piperidine scaffold is a cornerstone of many approved drugs, and its derivatives have been investigated for a wide array of therapeutic applications. ontosight.aiacs.org While the specific biological profile of this compound is not extensively documented, the known activities of related compounds suggest numerous possibilities for exploration.
Derivatives of piperidine have shown significant potential in the treatment of complex multifactorial diseases like Alzheimer's. researchgate.netresearchgate.net Research into analogues of this compound could uncover novel modulators of targets implicated in neurodegeneration, such as cholinesterases, beta-secretase 1 (BACE1), and sigma receptors. acs.orgnih.gov The bromophenyl moiety could be leveraged to explore interactions with various biological targets, including enzymes and receptors where halogen bonding can enhance binding affinity.
Beyond neuroscience, piperidine derivatives are being actively investigated for other conditions. For example, some have been synthesized as potential agents for osteoporosis by targeting cathepsin K, while others show promise as anticancer agents by inhibiting targets like telomerase or the Stat3 protein. nih.govnih.govnih.gov The this compound scaffold could serve as a starting point for developing novel inhibitors in these and other areas, such as viral diseases and bacterial infections. nih.govmdpi.com
Table 1: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Piperidine Scaffold Research |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), BACE1, Sigma-1 Receptor (σ1R), 5-HT Receptors | Piperidine is a core scaffold in many CNS-active drugs and multi-target-directed ligands for Alzheimer's disease. acs.orgresearchgate.netnih.gov |
| Oncology | Telomerase, Stat3 Protein, Various Kinases | Piperidine derivatives have been synthesized as potent inhibitors of cancer-related enzymes and signaling pathways. nih.govnih.govacs.org |
| Infectious Diseases | Viral Proteases, Bacterial Cell Wall Synthesis Enzymes | The piperidine ring is found in various antimicrobial and antiviral agents. nih.govmdpi.com |
| Metabolic Diseases | Renin, Cathepsin K (Osteoporosis) | Specific piperidine derivatives have been designed as inhibitors for enzymes involved in hypertension and bone resorption. nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
In the initial phase, ML models can perform virtual screening of vast chemical libraries to identify derivatives of this compound with a high probability of binding to specific biological targets. researchgate.net These models learn from existing data to predict the activity and properties of novel, untested molecules. Generative AI models can even design entirely new molecules based on the core scaffold, optimized for desired properties like high potency and low toxicity. philarchive.org
Furthermore, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in drug development. nih.gov By identifying potentially problematic candidates early on, researchers can focus their resources on the most promising compounds, reducing the time and cost of development. mednexus.orgresearchgate.net The application of these computational tools will be instrumental in navigating the vast chemical space accessible from the this compound starting material.
Design and Synthesis of Multi-Target Directed Ligands Based on the Piperidine Scaffold
The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. This has led to the rise of the multi-target-directed ligand (MTDL) strategy, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govmdpi.com The piperidine scaffold is an ideal framework for constructing such MTDLs. researchgate.net
The this compound structure offers distinct points for chemical modification. The dibromophenyl ring can be functionalized to incorporate pharmacophores that target one biological pathway, while the piperidine nitrogen can be used as an anchor point to attach a linker and a second pharmacophore aimed at a different target. mdpi.com For example, building on research in Alzheimer's disease, one could envision linking an antioxidant moiety to the phenyl ring while maintaining the core's potential interaction with cholinesterases. researchgate.net
This modular approach allows for the systematic exploration of different target combinations and linker types to fine-tune the pharmacological profile. mdpi.com The development of MTDLs based on this compound could lead to more effective therapies with potentially improved efficacy and a lower propensity for drug resistance. researchgate.net
Table 2: Conceptual Design of MTDLs from this compound
| MTDL Concept | Target 1 | Target 2 | Potential Disease Indication |
| Neuroprotective Agent | Cholinesterase | 5-HT4 Receptor Agonist | Alzheimer's Disease |
| Anticancer Agent | Kinase Inhibitor | STAT3 Inhibitor | Various Cancers |
| Anti-inflammatory Agent | Sigma-1 Receptor Antagonist | Histamine (B1213489) H3 Receptor Antagonist | Neuropathic Pain |
Applications in Advanced Materials Science and Chemical Biology Beyond Traditional Pharmaceuticals
The utility of this compound is not limited to pharmaceuticals. Its distinct chemical features make it an attractive building block for advanced materials and a tool for chemical biology.
In materials science, the two bromine atoms on the phenyl ring serve as reactive handles for polymerization and cross-linking reactions. ontosight.ai This could enable the incorporation of the this compound unit into novel polymers, potentially imparting unique optical, electronic, or solubility properties. Brominated aromatic compounds are also used as precursors for creating porous materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis. sikemia.com
In the realm of chemical biology, derivatives of this compound can be developed into chemical probes. By attaching fluorescent tags or affinity labels, these molecules can be used to visualize and study the function of their biological targets within living cells. The piperidine scaffold can guide the probe to its target, while the functionalized phenyl ring can report on binding events or the local cellular environment. Such tools are invaluable for fundamental biological research and for validating new drug targets.
Q & A
Advanced Research Question
- Radioligand displacement assays : Measure IC using H-labeled antagonists (e.g., H-LSD for serotonin receptors) .
- Calcium flux assays : Utilize FLIPR Tetra systems with CHO cells expressing GPCRs to monitor intracellular Ca changes .
- Thermal shift assays (TSA) : Monitor protein stability (ΔT) to quantify ligand-induced stabilization of target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
